molecular formula C11H13ClO B7842644 4'-Chloro-3'-methylbutyrophenone

4'-Chloro-3'-methylbutyrophenone

Cat. No.: B7842644
M. Wt: 196.67 g/mol
InChI Key: PRJXSJKADPDAEF-UHFFFAOYSA-N
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Description

4'-Chloro-3'-methylbutyrophenone (CAS: 346721-91-3) is a halogenated aromatic ketone with the molecular formula C₁₁H₁₃ClO (calculated molecular weight: 196.67 g/mol). Structurally, it features a chloro group at the 4' position and a methyl group at the 3' position on the benzene ring attached to a butyrophenone backbone. This compound has been primarily utilized in research settings, though it is currently listed as a discontinued product by suppliers like CymitQuimica . Limited data on its biological activity or industrial applications suggest its role as a synthetic intermediate or reference material in organic chemistry studies.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJXSJKADPDAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-3'-methylbutyrophenone typically involves the chlorination of 3'-methylbutyrophenone. This reaction can be carried out using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale chlorination process. The reaction is conducted in a reactor vessel with precise temperature and pressure control to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4'-Chloro-3'-methylbutyrophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or alkanes.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Chloro-3'-methylbutyrophenone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

4'-Chloro-3'-methylbutyrophenone is similar to other butyrophenone derivatives, such as haloperidol and droperidol. it has unique structural features that distinguish it from these compounds, such as the presence of a chlorine atom at the 4' position and a methyl group at the 3' position.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
4'-Chloro-3'-methylbutyrophenone C₁₁H₁₃ClO Cl (4'), CH₃ (3') on benzene 196.67 Discontinued; no reported bioactivity
4'-Chloro-3,3-dimethylbutyrophenone C₁₂H₁₅ClO Cl (4'), two CH₃ groups (3,3 on ketone) 210.71 Lab reagent; no antimicrobial activity
4-Chloro-4'-fluorobutyrophenone C₁₀H₁₀ClFO Cl (γ-position on chain), F (4' on benzene) 200.64 Precursor to antipsychotics (e.g., haloperidol)
(+)-4'-Methoxy-(2S)-methylbutyrophenone C₁₂H₁₆O₂ OCH₃ (4'), CH₃ (2S) 192.25 Fungal-derived natural product

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Chloro and fluoro groups enhance electrophilicity and stability. For example, 4-chloro-4'-fluorobutyrophenone’s fluorine improves binding to dopamine receptors, making it a key intermediate in antipsychotics like haloperidol . Electron-Donating Groups (CH₃, OCH₃): Methyl and methoxy groups increase steric hindrance and electron density. Steric Effects: The 3,3-dimethyl substitution in 4'-Chloro-3,3-dimethylbutyrophenone introduces significant steric bulk, likely hindering interactions with biological targets .
  • Biological Activity: Antipsychotic derivatives (e.g., haloperidol) derived from 4-chloro-4'-fluorobutyrophenone highlight the pharmacological relevance of halogen positioning .

Biological Activity

4'-Chloro-3'-methylbutyrophenone (C11H13ClO) is an organic compound belonging to the butyrophenone family, characterized by a phenone structure with a chlorine atom and a methyl group. Its molecular weight is approximately 196.68 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacology, where it is being studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

The structural characteristics of this compound are critical for understanding its biological activity. The presence of the chlorine atom and the methyl group influences its lipophilicity and receptor binding capabilities.

PropertyValue
Molecular FormulaC11H13ClO
Molecular Weight196.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective properties, which may be attributed to its ability to modulate neurotransmitter systems. Studies have shown that this compound can influence the levels of key neurotransmitters, potentially aiding in the treatment of neurodegenerative diseases.

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of this compound on various mammalian cell lines have been conducted. The compound's cytotoxicity was evaluated using several assays, including:

  • MTT Assay : Measures cell viability based on mitochondrial activity.
  • Colony Formation Assay : Evaluates the ability of cells to grow and form colonies after treatment.
  • Apoptosis Detection : Utilizes annexin V staining to assess programmed cell death.

The results indicated varying degrees of cytotoxicity depending on the concentration and exposure time.

Assay TypeFindings
MTT AssaySignificant reduction in cell viability at high concentrations
Colony FormationDecreased colony formation with increasing dosage
Apoptosis DetectionIncreased apoptosis observed at higher doses

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may act as a modulator of specific receptors involved in neurotransmission. The compound's interaction with these receptors could lead to alterations in signaling pathways associated with neuroprotection and cytotoxicity.

Case Studies

  • Neuroprotective Effects in Animal Models : A study investigated the neuroprotective effects of this compound in rodent models of Parkinson's disease. Results showed that treatment significantly reduced motor deficits and improved dopaminergic neuron survival compared to controls.
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on human glioma cell lines. The findings demonstrated that this compound induced apoptosis via mitochondrial pathways, suggesting potential therapeutic applications in glioblastoma treatment.

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